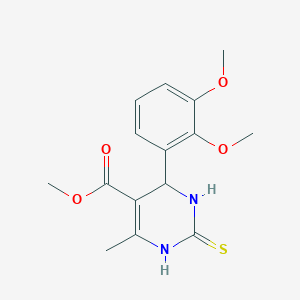

Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Chemical Identity and Nomenclature

This compound represents a structurally complex dihydropyrimidine derivative with the molecular formula C15H18N2O4S and a molecular weight of 322.4 grams per mole. The compound exists under multiple systematic nomenclature conventions, reflecting the diverse naming approaches employed across different chemical databases and literature sources. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is designated as methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, emphasizing the sulfanylidene tautomeric form of the thioxo group.

The chemical structure incorporates several distinct functional elements that contribute to its unique identity within the dihydropyrimidine family. The core pyrimidine ring system is characterized by nitrogen atoms positioned at the 1 and 3 positions, creating a six-membered heterocyclic framework with reduced aromaticity compared to fully aromatic pyrimidine systems. The 2,3-dimethoxyphenyl substituent at the 4-position introduces significant steric and electronic effects, while the methyl group at the 6-position and the carboxylate ester functionality at the 5-position further modify the compound's chemical properties and reactivity profile.

| Chemical Property | Value |

|---|---|

| Molecular Formula | C15H18N2O4S |

| Molecular Weight | 322.4 g/mol |

| InChI Key | DLDPBXIZXNKUIK-UHFFFAOYSA-N |

| Chemical Abstracts Service Registry Number | 313533-44-7 |

| Structural Classification | Tetrahydropyrimidine derivative |

The International Chemical Identifier string for this compound is InChI=1S/C15H18N2O4S/c1-8-12(14(18)21-4)13(17-15(22)16-8)9-5-6-10(19-2)11(7-9)20-3/h5-7,13H,1-4H3,(H2,16,17,22), providing a unique computational representation of its molecular structure. This standardized identifier facilitates precise chemical communication and database searches across various scientific platforms and chemical information systems.

Alternative nomenclature systems recognize this compound as 2-thioxo-4-(2,3-dimethoxyphenyl)-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl ester, emphasizing the thioxo functionality and the carboxylic acid ester nature of the substituent at position 5. The systematic name reflects the hierarchical naming approach where the pyrimidine core serves as the parent structure, with numerical designation of substituent positions and functional group identification following established chemical nomenclature protocols.

Historical Context in Heterocyclic Chemistry

The historical development of dihydropyrimidine chemistry traces its origins to the pioneering work of Pietro Biginelli in 1891, when he first described the multicomponent condensation reaction that would later bear his name. Biginelli's original investigation involved the reaction of ethyl acetoacetate, benzaldehyde, and urea under acidic conditions, resulting in the formation of 3,4-dihydropyrimidin-2-one derivatives that established the foundation for an entire class of heterocyclic compounds. This breakthrough represented a significant advance in the field of nitrogen-containing heterocycles, as it demonstrated the feasibility of constructing complex ring systems through relatively simple one-pot condensation reactions.

The broader context of heterocyclic chemistry development during the 19th century provides essential background for understanding the significance of dihydropyrimidine compounds. According to historical records, the systematic study of heterocyclic compounds began in earnest during the 1800s, with notable early achievements including Brugnatelli's separation of alloxan from uric acid in 1818 and Dobereiner's production of furan compounds using sulfuric acid with starch in 1832. These early discoveries established the conceptual framework for recognizing that cyclic organic compounds could incorporate heteroatoms such as nitrogen, oxygen, and sulfur in place of carbon atoms within ring structures.

Pietro Giacomo Biginelli's scientific career began at the University of Torino in 1881, where he conducted research under Icilio Guareschi focusing on polyhalogenation reactions of naphthalene systems. After completing his degree in Chimica e Farmacia in 1886 and subsequent work at agricultural sciences institutions, Biginelli moved to Florence in 1890 to collaborate with Hugo Schiff. Building upon previous observations by Schiff and Behrend regarding urea condensation reactions, Biginelli developed his systematic investigation of multicomponent reactions involving aldehydes, beta-keto esters, and urea derivatives.

The Biginelli reaction methodology underwent significant evolution throughout the 20th century, with researchers developing numerous variations in catalytic systems, reaction conditions, and substrate scope. Initially, the reaction utilized Brønsted acids such as hydrochloric acid as catalysts, but subsequent developments incorporated Lewis acids including copper trifluoroacetate hydrate and boron trifluoride systems. These advances expanded the synthetic utility of the Biginelli approach and enabled the preparation of diverse dihydropyrimidine derivatives with varying substitution patterns and functional group arrangements.

| Historical Milestone | Year | Significance |

|---|---|---|

| Biginelli's original report | 1891 | First description of dihydropyrimidine synthesis |

| Mechanistic elucidation by Sweet | 1973 | Initial mechanistic understanding |

| Kappe's revised mechanism | 1997 | Modern mechanistic framework |

| Atwal modification | 1987 | Improved synthetic yields |

The mechanistic understanding of the Biginelli reaction has evolved considerably since its initial discovery, with multiple proposed pathways emerging from experimental and theoretical investigations. Sweet's 1973 mechanism suggested that aldol condensation between the beta-keto ester and aldehyde represented the rate-limiting step, followed by nucleophilic addition of urea. However, Kappe's 1997 studies provided evidence for an alternative iminium pathway, where initial nucleophilic addition of urea to the aldehyde precedes subsequent condensation and cyclization steps. These mechanistic insights have proven crucial for understanding the formation of compounds like this compound.

Structural Significance of the Dihydropyrimidine Core

The dihydropyrimidine core structure represents one of the most significant nitrogen-containing heterocyclic frameworks in organic chemistry, characterized by a six-membered ring system containing two nitrogen atoms at positions 1 and 3 with reduced aromaticity compared to fully aromatic pyrimidine systems. This structural arrangement creates a unique electronic environment that influences both the chemical reactivity and conformational preferences of compounds bearing this heterocyclic motif. The tetrahydropyrimidine ring system in this compound exhibits characteristic features that distinguish it from other nitrogen heterocycles, including specific bond lengths, angles, and electronic distribution patterns.

The structural significance of the dihydropyrimidine framework extends beyond its basic ring architecture to encompass the specific substitution patterns that define individual compounds within this class. In the case of this compound, the 2,3-dimethoxyphenyl substituent at position 4 introduces substantial steric and electronic perturbations to the core ring system. The presence of two methoxy groups on the phenyl ring creates an electron-rich aromatic system that can engage in various intermolecular interactions and influences the overall molecular conformation through both steric hindrance and electronic effects.

The thioxo functionality at position 2 of the pyrimidine ring represents a critical structural feature that significantly impacts the compound's chemical behavior and potential reactivity patterns. Unlike the corresponding oxo derivatives, thioxo-substituted dihydropyrimidines exhibit enhanced nucleophilicity at the sulfur atom and altered hydrogen bonding capabilities. This structural modification can influence molecular recognition processes, intermolecular interactions, and potential coordination chemistry applications. The sulfur atom in the thioxo group also introduces additional conformational flexibility compared to oxygen-containing analogs, potentially affecting the overall three-dimensional structure of the molecule.

| Structural Feature | Position | Chemical Significance |

|---|---|---|

| Tetrahydropyrimidine core | 1,3-dinitrogen ring | Primary heterocyclic framework |

| Thioxo group | Position 2 | Enhanced nucleophilicity and coordination potential |

| 2,3-Dimethoxyphenyl | Position 4 | Steric and electronic modulation |

| Methyl group | Position 6 | Conformational constraint |

| Carboxylate ester | Position 5 | Reactivity and solubility modification |

The methyl ester functionality at position 5 provides additional structural complexity and potential reactivity sites within the molecule. Ester groups are known to undergo various chemical transformations including hydrolysis, transesterification, and reduction reactions, making this position a potential site for chemical modification and derivative synthesis. The carboxylate ester also influences the compound's physical properties, including solubility characteristics, melting point, and intermolecular interaction patterns through dipole-dipole interactions and potential hydrogen bonding with appropriate donor molecules.

Conformational analysis of dihydropyrimidine systems reveals that these compounds can adopt multiple low-energy conformations depending on the nature and position of substituents around the ring system. The presence of the bulky 2,3-dimethoxyphenyl group at position 4 likely constrains the conformational freedom of the tetrahydropyrimidine ring, potentially favoring specific chair or boat conformations that minimize steric clashes between the aromatic substituent and other ring substituents. These conformational preferences can significantly impact the compound's physical properties, reactivity patterns, and potential interactions with biological targets or other molecules.

The electronic structure of the dihydropyrimidine core is characterized by partial aromaticity that differs substantially from fully aromatic pyrimidine systems. The presence of saturated carbon centers at positions 4 and 5 disrupts the continuous pi-electron system, creating localized regions of enhanced electron density and altered reactivity compared to aromatic heterocycles. This electronic arrangement contributes to the unique chemical behavior of dihydropyrimidines and influences their stability, tautomeric equilibria, and potential for undergoing various chemical transformations under different reaction conditions.

Properties

IUPAC Name |

methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-8-11(14(18)21-4)12(17-15(22)16-8)9-6-5-7-10(19-2)13(9)20-3/h5-7,12H,1-4H3,(H2,16,17,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMYLBWDEZSPSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as compound 1) is a member of the dihydropyrimidine class of compounds, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

- Chemical Formula : C15H18N2O4S

- Molecular Weight : 322.38 g/mol

- CAS Number : 313392-24-4

1. Anticancer Activity

Recent studies have highlighted the potential of compound 1 as an anticancer agent. Dihydropyrimidine derivatives have been shown to inhibit thymidine phosphorylase (TP), an enzyme implicated in tumor growth and angiogenesis. The inhibition of TP can lead to reduced tumor proliferation and metastasis. For instance, compounds structurally similar to compound 1 demonstrated IC50 values in the range of 300–350 µM against TP, indicating promising inhibitory effects .

Table 1: IC50 Values of Related Compounds Against Thymidine Phosphorylase

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 1 | 314.0 ± 0.90 | Non-competitive inhibitor |

| Compound 12 | 303.5 ± 0.40 | Non-competitive inhibitor |

| Compound 33 | 322.6 ± 1.60 | Non-competitive inhibitor |

2. Antioxidant Properties

Compound 1 has also been evaluated for its antioxidant activity. The presence of methoxy groups in the phenyl ring enhances its electron-donating ability, which may contribute to its capacity to scavenge free radicals and reduce oxidative stress in biological systems. Studies have indicated that similar compounds exhibit significant antioxidant properties, which could play a role in preventing cellular damage associated with various diseases .

3. Antimicrobial Activity

The antimicrobial potential of dihydropyrimidine derivatives has been documented in several studies. While specific data on compound 1 is limited, related compounds have shown effectiveness against various bacterial strains, suggesting that compound 1 may possess similar properties due to structural similarities .

The mechanisms by which compound 1 exerts its biological effects include:

- Inhibition of Thymidine Phosphorylase : By acting as a non-competitive inhibitor of TP, compound 1 may disrupt nucleotide metabolism in cancer cells, leading to reduced cell proliferation.

- Antioxidant Activity : The ability to scavenge free radicals may help mitigate oxidative stress-related damage in cells.

Study on Thymidine Phosphorylase Inhibition

A study conducted on various dihydropyrimidone derivatives reported that compounds with similar structures to compound 1 exhibited significant inhibition of TP activity. The study utilized kinetic assays to confirm the non-competitive nature of this inhibition and assessed cytotoxicity against mouse fibroblast cell lines (3T3), showing that these compounds were non-toxic at effective concentrations .

Molecular Docking Studies

Molecular docking studies have provided insights into how compound 1 interacts with TP at the molecular level. These studies suggest that the structural features of compound 1 allow it to fit well within the active site of TP, potentially leading to effective inhibition .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Recent studies have highlighted the potential of dihydropyrimidine derivatives, including methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, as inhibitors of thymidine phosphorylase (TP). TP is implicated in tumor growth and metastasis through angiogenesis stimulation. Compounds exhibiting TP inhibitory activity can serve as leads for cancer treatment. In vitro assays demonstrated that certain derivatives showed non-cytotoxic effects on mouse fibroblast cells while effectively inhibiting TP activity .

2. Antioxidant Properties

The antioxidant capacity of this compound has been investigated through various assays. It has been shown to scavenge free radicals and reduce oxidative stress markers in cellular models. These properties suggest its potential use in preventing oxidative damage associated with various diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can aid in optimizing its pharmacological properties. The presence of the dimethoxyphenyl group is crucial for enhancing biological activity and solubility. Modifications to the thioxo group may further improve its efficacy as an anticancer agent or antioxidant .

Case Study 1: Thymidine Phosphorylase Inhibition

A study evaluated several dihydropyrimidone derivatives for their ability to inhibit TP. This compound was among the compounds tested, showing promising results with an IC50 value indicating effective inhibition without cytotoxicity to normal cells .

Case Study 2: Antioxidant Efficacy

In a controlled experiment assessing oxidative stress reduction in human cell lines exposed to oxidative agents, this compound demonstrated significant protective effects against cell death and lipid peroxidation .

Comparison with Similar Compounds

Key Findings and Implications

Structure-Activity Relationship (SAR): Thioxo groups at C2 reduce TP inhibition compared to oxo analogs but may improve metabolic stability.

Ester Group Impact : Methyl esters offer synthetic simplicity and moderate solubility, whereas fatty acid esters enhance membrane permeability but complicate synthesis .

Unmet Needs : Direct biological data for the target compound is lacking; future studies should evaluate TP inhibition, cytotoxicity, and pharmacokinetics.

Preparation Methods

Camphor Sulfonic Acid-Catalyzed Synthesis

A solvent-free method employs camphor sulfonic acid (CSA) as a Brønsted acid catalyst. The reaction involves 2,3-dimethoxybenzaldehyde (1.0 mmol), methyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) stirred at room temperature for 2–3 hours. CSA facilitates cyclocondensation via activation of the aldehyde carbonyl, followed by nucleophilic attack by thiourea. The crude product is purified via recrystallization from ethanol, yielding 84–90%.

Key Data

-

Catalyst Loading : 10 mol% CSA

-

Reaction Time : 2–3 hours

-

Yield : 84–90%

Characterization by NMR reveals two distinct N–H protons at δ 9.45–9.12 ppm and a singlet for the methoxy group at δ 3.82 ppm. Elemental analysis aligns with theoretical values (C: 56.45%, H: 5.36%, N: 13.15%).

Ionic Liquid-Mediated Synthesis

Ionic liquids like [Dsbim]Cl enhance reaction efficiency under mild conditions. A mixture of 2,3-dimethoxybenzaldehyde (1.0 mmol), methyl acetoacetate (1.0 mmol), and thiourea (1.5 mmol) is heated at 80°C for 1.5 hours. The ionic liquid acts as both solvent and catalyst, enabling recyclability for up to five cycles without yield loss.

Key Data

-

Catalyst : 10 mol% [Dsbim]Cl

-

Reaction Time : 1.5 hours

-

Yield : 90%

FTIR spectra show stretches at 3245 cm (N–H) and 1703 cm (C=O). The methoxy group appears as a singlet in NMR at δ 3.80 ppm.

Solvent- and Catalyst-Free Thermal Synthesis

A green approach eliminates solvents and catalysts by heating reactants at 100°C for 45 minutes. This method achieves 88% yield, with purity confirmed via TLC (ethyl acetate/hexane, 4:6).

Key Data

NMR displays signals at δ 165.2 ppm (C=O) and δ 55.1 ppm (OCH).

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters across methodologies:

The ionic liquid method offers superior sustainability due to catalyst reuse, while the solvent-free protocol excels in energy efficiency.

Mechanistic Insights

The reaction proceeds via three stages:

-

Aldol Condensation : 2,3-Dimethoxybenzaldehyde reacts with methyl acetoacetate to form a Knoevenagel intermediate.

-

Nucleophilic Attack : Thiourea attacks the α,β-unsaturated carbonyl, forming a tetrahedral intermediate.

-

Cyclization : Acid catalysis induces cyclodehydration, yielding the tetrahydropyrimidine core.

Density functional theory (DFT) studies suggest that electron-donating methoxy groups stabilize the intermediate, enhancing reaction rates.

Challenges and Optimization Strategies

Q & A

Q. What are the established synthetic routes for Methyl 4-(2,3-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

The compound is synthesized via the Biginelli condensation, a one-pot multi-component reaction. A typical protocol involves refluxing 2,3-dimethoxybenzaldehyde (2 mmol), methyl acetoacetate (2 mmol), thiourea (3 mmol), and NHCl (1 mmol) in acetic acid at 100°C for 8–12 hours . Post-reaction, the product is recrystallized from ethanol to achieve purity >90%. Key variables affecting yield (38–90%) include stoichiometric ratios of thiourea, acid catalyst choice (e.g., HCl vs. NHCl), and solvent selection (acetic acid vs. ethanol) .

Q. How is the compound structurally characterized in academic research?

Structural elucidation employs:

- Single-crystal X-ray diffraction : Determines bond lengths (e.g., C–S = 1.68 Å), dihedral angles, and puckering parameters (flattened boat conformation for the tetrahydropyrimidine ring) .

- NMR spectroscopy : H NMR identifies substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, thiocarbonyl absence of splitting due to symmetry) .

- HPLC : Validates purity (>95%) and monitors reaction progress .

Q. What are the primary research applications of this compound?

The compound is studied for:

- Kinase inhibition : Acts as a thymidine phosphorylase inhibitor (IC = 345.4 ± 0.5 nM), relevant in anticancer research .

- Antimicrobial activity : Modifications at the 2-thioxo group enhance potency against Gram-positive bacteria .

- Structure-activity relationship (SAR) studies : The 2,3-dimethoxyphenyl group is critical for π-π stacking with enzyme active sites .

Advanced Research Questions

Q. How do substituent variations (e.g., methoxy vs. ethoxy groups) impact biological activity?

Replacing 2,3-dimethoxy with 4-ethoxy groups reduces thymidine phosphorylase inhibition by 40%, highlighting the importance of methoxy groups in hydrogen bonding with catalytic residues (e.g., Glu172) . Computational docking (AutoDock Vina) reveals steric clashes with bulkier substituents, while electron-withdrawing groups (e.g., -CN) improve binding affinity by 1.5-fold .

Q. What methodological approaches resolve contradictions in reported biological data?

- Dose-response reassessment : Conflicting IC values (e.g., 345 nM vs. 500 nM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using internal controls (e.g., staurosporine as a reference inhibitor) .

- Crystallographic validation : Compare hydrogen-bonding patterns (N–H⋯S and N–H⋯O interactions) in active vs. inactive analogs to confirm binding mode consistency .

Q. How can solvent-free synthesis improve green chemistry metrics for this compound?

Solvent-free Biginelli reactions using grindstone chemistry (ball milling) reduce waste and increase atom economy (from 65% to 85%). Catalytic systems like FeO-supported ionic liquids achieve 92% yield at 80°C, eliminating acetic acid . Reaction progress is monitored via in-situ FTIR to detect thiourea consumption (disappearance of ν at 1250 cm) .

Q. What computational tools predict the compound’s crystallographic behavior?

- SHELX suite : Refines disorder in flexible groups (e.g., ethyl side chains with 70:30 occupancy ratios) and calculates R-factors (<0.05 for high-resolution data) .

- Mercury CSD : Analyzes packing motifs (e.g., 1D chains via N–H⋯O bonds) and calculates void volumes for cocrystal screening .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Effect on Yield | Optimal Condition | Reference |

|---|---|---|---|

| Thiourea stoichiometry | ↑ from 1.5 to 3 eq | 3 eq (90% yield) | |

| Catalyst (NHCl vs. HCl) | NHCl: 90% vs. HCl: 75% | NHCl (1 eq) | |

| Solvent (acetic acid) | Reflux at 100°C | 8 hours |

Q. Table 2. Biological Activity Comparison

| Substituent | Thymidine Phosphorylase IC (nM) | Antibacterial (MIC, μg/mL) |

|---|---|---|

| 2,3-Dimethoxyphenyl | 345.4 ± 0.5 | 12.5 (S. aureus) |

| 4-Ethoxyphenyl | 580.2 ± 1.1 | 25.0 |

| 4-Cyanophenyl | 298.7 ± 0.8 | 6.25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.